molecular formula C23H31NO3 B10852657 Phenyl 4-(decyloxy)phenylcarbamate

Phenyl 4-(decyloxy)phenylcarbamate

Cat. No.: B10852657
M. Wt: 369.5 g/mol
InChI Key: ZNJJGGVTHHJCRN-UHFFFAOYSA-N
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Description

Phenyl 4-(decyloxy)phenylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a phenyl group and a decyloxy group attached to the phenylcarbamate structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(decyloxy)phenylcarbamate typically involves the reaction of phenyl isocyanate with 4-(decyloxy)phenol. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as tin(II) chloride. The reaction conditions usually involve heating the mixture to around 90°C to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(decyloxy)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl 4-(decyloxy)phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-(decyloxy)phenylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of fatty-acid amide hydrolase, preventing the enzyme from catalyzing the hydrolysis of fatty acid amides. This inhibition can modulate various biological pathways, including those involved in pain and inflammation .

Comparison with Similar Compounds

  • Phenyl carbamate
  • 4-(Decyloxy)phenyl isocyanate
  • 4-(Decyloxy)phenylamine

Comparison: Phenyl 4-(decyloxy)phenylcarbamate is unique due to the presence of both a phenyl group and a decyloxy group, which impart distinct chemical and physical properties. Compared to phenyl carbamate, it has enhanced lipophilicity due to the decyloxy group, making it more suitable for applications requiring higher solubility in organic solvents. The presence of the decyloxy group also influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

phenyl N-(4-decoxyphenyl)carbamate

InChI

InChI=1S/C23H31NO3/c1-2-3-4-5-6-7-8-12-19-26-21-17-15-20(16-18-21)24-23(25)27-22-13-10-9-11-14-22/h9-11,13-18H,2-8,12,19H2,1H3,(H,24,25)

InChI Key

ZNJJGGVTHHJCRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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